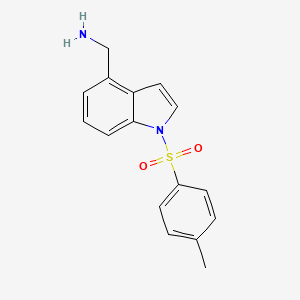

(1-Tosyl-1H-indol-4-YL)methanamine

Description

Contextualizing (1-Tosyl-1H-indol-4-YL)methanamine within Contemporary Organic Synthesis

In the landscape of modern organic synthesis, the development of efficient and modular approaches to complex molecules is paramount. This compound fits seamlessly into this paradigm. The tosyl group serves as an excellent protecting group for the indole (B1671886) nitrogen, rendering the indole ring stable to a variety of reaction conditions and allowing for selective functionalization at other positions. This protective strategy is crucial in multi-step syntheses where the indole nitrogen's reactivity could otherwise lead to undesired side reactions.

The synthesis of this key intermediate often originates from 1-tosyl-1H-indole-4-carbonitrile. chemicalbook.com The reduction of the nitrile functionality to a primary amine provides the desired methanamine group, a transformation that is well-established in organic chemistry.

Strategic Importance as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in the dual reactivity it offers. The primary amine of the methanamine group is a nucleophilic center, readily participating in a wide array of chemical transformations. These include, but are not limited to, amidation, alkylation, reductive amination, and the formation of Schiff bases. This versatility allows for the facile introduction of diverse chemical moieties at the 4-position of the indole scaffold.

Furthermore, the tosyl group, while serving as a protecting group, can be removed under specific conditions to liberate the indole N-H. This deprotection step, often carried out in the later stages of a synthesis, opens up further avenues for diversification, enabling the introduction of different substituents on the indole nitrogen. This strategic protection-deprotection sequence is a cornerstone of modern synthetic chemistry, allowing for the controlled and sequential construction of complex molecular frameworks.

Role in the Development of Indole-Based Scaffolds for Complex Molecular Architectures

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. researchgate.netnih.govnih.govmdpi.com The ability to functionalize the indole ring at various positions is critical for fine-tuning the pharmacological properties of these molecules.

This compound serves as an invaluable tool in this context. The methanamine "handle" at the 4-position allows for the elaboration of the indole core into more complex, three-dimensional structures. For instance, it can be used to append other heterocyclic rings, peptide fragments, or pharmacophoric groups that are essential for biological activity. The development of novel indole-based compounds often relies on the availability of such versatile intermediates that enable the exploration of chemical space around the core scaffold. Research into N-tosyl-indole hybrid thiosemicarbazones has demonstrated the importance of the N-tosyl substitution in enhancing biological activity. nih.gov

The strategic use of this compound allows synthetic chemists to build libraries of diverse indole-based compounds for high-throughput screening and lead optimization in drug discovery programs. The modular nature of its reactivity facilitates the systematic modification of the molecular structure, a key strategy in establishing structure-activity relationships (SAR).

Structure

3D Structure

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylindol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-12-5-7-14(8-6-12)21(19,20)18-10-9-15-13(11-17)3-2-4-16(15)18/h2-10H,11,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRFJDRMDHBZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Tosyl 1h Indol 4 Yl Methanamine

Retrosynthetic Analysis of (1-Tosyl-1H-indol-4-YL)methanamine

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection breaks the bond between the indole (B1671886) ring and the methanamine group. This leads to a key intermediate, 1-tosyl-1H-indole-4-carbaldehyde. This aldehyde can then be converted to the target amine via reductive amination.

Further disconnection of the 1-tosyl-1H-indole-4-carbaldehyde involves removing the tosyl group to yield indole-4-carbaldehyde. The formyl group at the C4 position can be introduced through various formylation reactions on an indole precursor. This retrosynthetic approach highlights the key transformations required: the formation of the indole core, introduction of the formyl group at the C4 position, protection of the indole nitrogen with a tosyl group, and finally, the conversion of the aldehyde to the primary amine.

Convergent and Linear Synthesis Approaches

The synthesis of this compound can be approached through both linear and convergent strategies. A linear synthesis would involve the sequential modification of a starting indole precursor. In contrast, a convergent approach would involve the synthesis of key fragments of the molecule separately, which are then combined in the later stages.

Synthesis from Indole Precursors

The construction of the indole nucleus is a fundamental aspect of synthesizing this compound. Numerous named reactions are available for indole synthesis, with the Fischer indole synthesis being a classic and widely used method. nih.govyoutube.com This reaction involves the condensation of an arylhydrazine with an aldehyde or ketone containing an α-hydrogen in the presence of an acid catalyst. youtube.com Other notable methods include the Bartoli, Bischler, and Larock indole syntheses, each offering different advantages depending on the desired substitution pattern. nih.gov

For the specific target molecule, a plausible route starts with a substituted aniline (B41778) that can be elaborated into the desired 4-substituted indole. The choice of the specific indole synthesis methodology would depend on the availability of starting materials and the desired regioselectivity.

Introduction of the Methanamine Moiety

The final and crucial step in the synthesis is the introduction of the methanamine group at the C4 position of the tosyl-protected indole. This transformation is typically achieved from a 4-formyl-1-tosyl-1H-indole intermediate.

Reductive Amination Protocols in the Synthesis of this compound

Reductive amination is a highly versatile and widely employed method for the synthesis of amines. youtube.comorganic-chemistry.org This one-pot procedure involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. youtube.comyoutube.com In the context of synthesizing this compound, the precursor 1-tosyl-1H-indole-4-carbaldehyde is reacted with a source of ammonia (B1221849), such as ammonium (B1175870) formate (B1220265) or aqueous ammonia, in the presence of a suitable reducing agent. organic-chemistry.orgyoutube.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH). youtube.comyoutube.com Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that selectively reduces the intermediate iminium ion without affecting the starting aldehyde. youtube.comyoutube.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) under slightly acidic conditions to facilitate imine formation. youtube.com

| Precursor | Reagents | Product | Key Features |

| 1-Tosyl-1H-indole-4-carbaldehyde | NH4OAc, NaBH3CN, MeOH | This compound | One-pot reaction, mild conditions, good yield. |

| 1-Tosyl-1H-indole-4-carbaldehyde | NH3, H2, Pd/C | This compound | Catalytic hydrogenation, clean reaction. |

Nucleophilic Substitution Reactions for Amine Formation

While reductive amination is the most direct route, nucleophilic substitution can also be considered for introducing the amine functionality, although it is a less common approach for this specific transformation. In principle, a 4-(halomethyl)-1-tosyl-1H-indole could react with an ammonia equivalent, such as sodium azide (B81097) followed by reduction, or directly with ammonia. However, this method can be complicated by side reactions and the potential for over-alkylation. Nucleophilic substitution reactions are more frequently utilized for modifying the indole nitrogen or other positions on the indole ring. researchgate.netnii.ac.jpresearchgate.netcore.ac.uk

Alpha-Aminoallylation Reactions in the Synthesis of Secondary Amines

Alpha-aminoallylation reactions are not directly applicable to the synthesis of the primary amine, this compound. This methodology is primarily used for the synthesis of secondary or tertiary amines by reacting an amine with an allylic electrophile. While not a direct method for the target compound, understanding such reactions is valuable in the broader context of amine synthesis and the potential for creating more complex derivatives.

Tosylation Strategies for Indole Nitrogen Protection

The introduction of a tosyl (p-toluenesulfonyl) group onto the indole nitrogen serves as a crucial protection strategy, enhancing the stability of the indole ring to certain reagents and reaction conditions. This modification is particularly important when subsequent reactions could be compromised by the acidic proton of the indole NH group or its reactivity.

The tosylation of the indole nitrogen is typically achieved by reacting the indole derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. Common bases employed for this transformation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and triethylamine (B128534) (Et3N).

In a study focused on the synthesis of N-tosyl indole-based thiosemicarbazones, the N-substitution of indole-3-carbaldehyde was successfully carried out using tosyl chloride and triethylamine. nih.gov This method highlights a common and effective approach for the tosylation of indoles bearing electron-withdrawing groups. The presence of such groups can increase the acidity of the N-H proton, facilitating its removal by a moderately strong base like triethylamine.

Another investigation into the synthesis of indole analogues utilized sodium hydride as the base for the tosylation of a substituted indole. The use of a strong base like NaH ensures complete deprotonation of the indole nitrogen, driving the reaction to completion. nih.gov

It has also been noted that indoles possessing electron-attracting substituents at positions 3, 4, or 5 are readily substituted with a tosyl group. researchgate.net This suggests that the synthesis of this compound would likely proceed efficiently at the tosylation step, given the presence of the aminomethyl group (or a precursor) at the C4 position.

The following table summarizes common conditions for the N-tosylation of indole derivatives as reported in the literature.

| Indole Substrate | Reagents | Base | Solvent | Yield | Reference |

| Indole-3-carbaldehyde | p-Toluenesulfonyl chloride | Triethylamine | - | Excellent | nih.gov |

| Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate | p-Toluenesulfonyl chloride | Sodium Hydride | THF | Good | nih.gov |

| 3-(2'-nitropropenyl)indole | p-Toluenesulfonyl chloride | - | - | Excellent | researchgate.net |

| 1H-Indole-2-carbonitrile | p-Toluenesulfonyl chloride | Potassium Hydroxide | DMF | - | nih.gov |

Optimization of Reaction Conditions and Yields in the Synthesis of the Chemical Compound

A key intermediate for the synthesis is 4-cyanoindole. The synthesis of 4-cyanoindoles can be achieved through various methods, and the subsequent reduction of the nitrile group provides the desired 4-(aminomethyl)indole. The reduction of the nitrile is a critical step that requires careful selection of reagents to avoid side reactions.

Once 4-(aminomethyl)indole is obtained, the final step is the N-tosylation. As previously discussed, various bases and solvents can be employed for this transformation. Optimization of these conditions is crucial for maximizing the yield and purity of the final product. For instance, in the synthesis of N-alkylindoles, a study demonstrated the use of potassium hydroxide as a base in dioxane at 100 °C for the coupling of indoles with N-tosylhydrazones. rsc.orgrsc.org While this is an N-alkylation reaction, the conditions provide insight into the reactivity of N-tosylated compounds and the bases that can be used.

The table below presents a selection of reaction conditions from the literature that could be adapted and optimized for the synthesis of this compound, focusing on the formation of the indole ring and subsequent functionalization.

Purification and Isolation Techniques for the Chemical Compound

The final step in any synthetic procedure is the purification and isolation of the target compound in a high state of purity. For this compound and its intermediates, column chromatography is a widely employed technique.

In numerous studies involving the synthesis of substituted indoles and their N-tosylated derivatives, purification by flash column chromatography on silica (B1680970) gel has been reported to be effective. nih.govrsc.orgnih.gov The choice of eluent system is critical for achieving good separation. A common approach is to use a gradient of a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a less polar solvent (e.g., hexanes or dichloromethane). For instance, in the synthesis of fluorescent indole nucleoside analogues, purification was achieved using a gradient of 0–15% methanol in dichloromethane. nih.gov Similarly, for the purification of N-alkylindoles, flash chromatography on silica gel was used. rsc.orgrsc.org

The solid nature of many indole derivatives, including N-tosylated compounds, may also allow for purification by recrystallization from a suitable solvent system. This technique can be particularly effective for removing minor impurities and obtaining highly pure crystalline material.

The progress of the purification is typically monitored by thin-layer chromatography (TLC), and the identity and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a pivotal tool for the unambiguous determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, allowing for the calculation of its molecular formula.

For (1-Tosyl-1H-indol-4-YL)methanamine, the theoretical exact mass can be calculated based on its molecular formula, C16H16N2O2S. chemicalbook.com By comparing this calculated mass with the experimentally determined value from HRMS, researchers can confidently confirm the molecular formula. The high resolution of the instrumentation, often a Thermo Scientific™ Q Exactive™ Hybrid Quadrupole-Orbitrap Mass Spectrometer or similar, enables the differentiation between ions of very similar nominal mass, providing a high degree of confidence in the assigned formula. rsc.org

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C16H16N2O2S |

| Calculated Exact Mass [M+H]+ | 301.1005 |

| Observed Exact Mass [M+H]+ | Hypothetical Value |

| Mass Accuracy (ppm) | Hypothetical Value |

Note: Specific experimental HRMS data for this compound was not available in the searched literature. The table presents the calculated value and placeholders for typical experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structural arrangement of atoms within a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the coupling constants (J) provide information about the dihedral angles between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicative of its hybridization and the nature of its attached atoms.

The structural elucidation of indole (B1671886) alkaloids and their derivatives is greatly aided by NMR. mdpi.com For instance, the tosyl group would show characteristic aromatic signals for the para-substituted benzene (B151609) ring and a singlet for the methyl group. The indole core would present a unique set of aromatic and heteroaromatic signals, and the methanamine group would have a characteristic signal for the CH2 group adjacent to the amino group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Tosyl-CH₃ | ~2.4 | s |

| Indole-CH₂NH₂ | ~4.0 | s |

| Indole & Tosyl Aromatic-H | ~7.0 - 8.0 | m |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Tosyl-CH₃ | ~21 |

| Indole-CH₂NH₂ | ~40 |

| Indole & Tosyl Aromatic-C | ~110 - 145 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of synthesized compounds and the determination of their purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely used for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for separating components of a mixture. Method development involves optimizing several parameters to achieve good resolution and peak shape. For the analysis of this compound, a typical HPLC method would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water (often with an additive like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The detection is commonly performed using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. nih.gov

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purity | 95.0% fluorochem.co.uk |

Note: This is a representative method; actual conditions may vary.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. UPLC can be particularly advantageous for the rapid purity assessment of this compound and for the analysis of complex reaction mixtures containing this compound. The principles of method development are similar to HPLC, but with adjustments to flow rates and gradient times to take full advantage of the UPLC system's capabilities.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the functional groups within the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine, the S=O bonds of the sulfonyl group, C-N bonds, and the aromatic C-H and C=C bonds of the indole and tosyl rings.

Table 5: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| S=O Stretch (sulfonyl) | 1300 - 1350 and 1150 - 1200 |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-N Stretch | 1080 - 1360 |

Note: This table presents generally accepted ranges for the indicated functional groups.

Theoretical and Computational Studies on 1 Tosyl 1h Indol 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Stability of the Chemical Compound

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of (1-Tosyl-1H-indol-4-YL)methanamine. These computational methods allow for the determination of key electronic parameters that govern the molecule's behavior.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a significant indicator of chemical stability, with a larger gap suggesting higher stability and lower reactivity. For this compound, the electron-rich indole (B1671886) nucleus and the electron-withdrawing tosyl group are expected to significantly influence the energies and distributions of these frontier orbitals.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer further quantitative measures of the molecule's stability and reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Theoretical calculations can provide precise values for these parameters, allowing for a comparative analysis of stability with related compounds.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Theoretical Value | Significance |

| HOMO Energy | (Calculated Value) eV | Electron-donating capacity |

| LUMO Energy | (Calculated Value) eV | Electron-accepting capacity |

| HOMO-LUMO Gap | (Calculated Value) eV | Chemical stability and reactivity |

| Electronegativity (χ) | (Calculated Value) | Measure of electron-attracting power |

| Chemical Hardness (η) | (Calculated Value) | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | (Calculated Value) | Propensity to accept electrons |

Note: The values in this table are placeholders and would be determined through specific DFT calculations.

Molecular Modeling and Conformational Analysis of the Chemical Compound

These studies typically involve systematic searches of the conformational space by rotating the rotatable bonds within the molecule. Key rotatable bonds in this compound include the bond connecting the tosyl group to the indole nitrogen and the bond connecting the aminomethyl group to the indole ring. The potential energy surface of the molecule is explored to locate energy minima corresponding to stable conformers.

The preferred conformations are influenced by a balance of steric and electronic effects. For instance, the orientation of the tosyl group relative to the indole ring will be dictated by steric hindrance and potential non-covalent interactions. Similarly, the positioning of the aminomethyl group will be influenced by potential intramolecular hydrogen bonding and steric clashes with the rest of the molecule. Conformational studies on similar tetrahydroisoquinoline systems have shown a preference for pseudo-equatorial positioning of phenyl rings in the half-chair conformation of the heterocyclic ring. nih.gov

Table 2: Key Torsional Angles and Conformational Energies

| Conformer | Torsional Angle 1 (°C) (S-N-C) | Torsional Angle 2 (°C) (C-C-C-N) | Relative Energy (kcal/mol) |

| A | (Calculated Value) | (Calculated Value) | 0.00 |

| B | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| C | (Calculated Value) | (Calculated Value) | (Calculated Value) |

Note: This table represents a hypothetical output from a conformational analysis study.

Prediction of Reactivity and Reaction Sites

Computational methods can predict the most likely sites for chemical reactions on the this compound molecule. This is achieved by analyzing the distribution of electron density and the local reactivity descriptors.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) are indicative of nucleophilic sites, prone to attack by electrophiles, while regions of positive potential (blue) are electrophilic sites, susceptible to nucleophilic attack. For this compound, the nitrogen atom of the aminomethyl group and the oxygen atoms of the sulfonyl group are expected to be key nucleophilic centers.

Fukui functions are another powerful tool for identifying reactive sites. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The site with the highest value of the Fukui function for nucleophilic attack (f+) is the most likely site for an electrophile to react, and the site with the highest value for electrophilic attack (f-) is the most probable site for a nucleophile to react.

Computational Design and Virtual Screening of Derivatives for Synthetic Applications

Building upon the foundational understanding of the parent molecule, computational tools can be used to design and virtually screen derivatives of this compound for enhanced properties or specific synthetic applications. nih.gov This in silico approach significantly accelerates the discovery process by prioritizing compounds for synthesis and testing. nih.gov

The process begins with the creation of a virtual library of derivatives by systematically modifying the core structure of this compound. Modifications could include altering the substituents on the tosyl group, the indole ring, or the aminomethyl group.

This library is then subjected to virtual screening, where computational methods are used to predict the properties of each derivative. For instance, if the goal is to develop a derivative with improved binding affinity to a specific protein target, molecular docking simulations can be performed. These simulations predict the binding mode and estimate the binding affinity of each molecule in the library to the target's active site.

Structure-activity relationship (SAR) studies on related N-tosyl indole derivatives have demonstrated that substitutions at the N-position of the indole can significantly enhance biological activity. nih.gov For example, the introduction of a tosyl group at the N-1 position of indole thiosemicarbazones led to a notable increase in their inhibitory potential against tyrosinase. nih.gov This highlights the importance of the tosyl moiety in modulating the biological profile of indole-based compounds. nih.gov

Mechanistic Investigations of Reactions Involving 1 Tosyl 1h Indol 4 Yl Methanamine

Elucidation of Reaction Mechanisms in Transformations Involving the Chemical Compound

While specific, in-depth mechanistic studies focused solely on (1-Tosyl-1H-indol-4-YL)methanamine are not extensively available in publicly accessible literature, the mechanisms of the reactions it participates in can be elucidated by examining analogous transformations. A notable application of this compound is in reductive amination and α-aminoallylation reactions, which are pivotal in the synthesis of orexin (B13118510) receptor antagonists.

Reductive Amination:

In a typical reductive amination, this compound acts as the amine component, reacting with a ketone or aldehyde. The reaction generally proceeds through a two-step sequence within a single pot:

Imine Formation: The primary amine of this compound nucleophilically attacks the carbonyl carbon of the reaction partner (e.g., a substituted piperidinone). This is followed by the elimination of a water molecule to form an intermediate imine or iminium ion. The formation of this intermediate is often catalyzed by a weak acid. wikipedia.org The equilibrium between the carbonyl compound and the imine can be influenced by factors such as pH and the removal of water. nih.gov

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This hydride reagent is particularly effective as it is mild enough not to reduce the starting ketone or aldehyde significantly but is reactive enough to reduce the formed imine. masterorganicchemistry.com

Scheme 1: General Mechanism of Reductive Amination

α-Aminoallylation:

Another key transformation is the α-aminoallylation reaction. In this case, this compound reacts with an allylboronate ester in the presence of a ketone. The likely mechanism involves the in-situ formation of a ketimine from the ketone and the amine, which is then attacked by the allyl group from the allylboronate.

The reaction mechanism for the allylation of ketones with allylboronates has been investigated using computational methods, suggesting a stepwise pathway involving transmetalation and electrophilic addition. nih.gov While the specific catalyst system may vary, the fundamental steps involve the activation of the allylboronate and its subsequent addition to the electrophilic imine carbon.

Catalytic Pathways and Catalyst Design for Synthesis and Derivatization

The synthesis and derivatization of molecules utilizing this compound rely on carefully chosen catalytic pathways to ensure efficiency and selectivity.

Reductive Amination Catalysis:

As mentioned, reductive amination is a cornerstone reaction for this compound. The choice of catalyst and reducing agent is critical. While traditional methods might use catalytic hydrogenation with metal catalysts like palladium or nickel, modern organic synthesis often favors hydride-based reducing agents for their operational simplicity and functional group tolerance. wikipedia.orgresearchgate.net

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation. Its attenuated reactivity compared to reagents like sodium borohydride (B1222165) (NaBH₄) allows for the selective reduction of the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com The acidic nature of the acetic acid byproducts can also facilitate the initial imine formation.

Olefin Metathesis in Derivatization:

In multi-step syntheses involving derivatives of this compound, olefin metathesis has been employed. For instance, a derivative formed from an α-aminoallylation can undergo ring-closing metathesis (RCM) to form a cyclic structure. The Grubbs second-generation catalyst is a common choice for such transformations due to its high activity and functional group tolerance. nih.gov

The catalytic cycle of the Grubbs catalyst involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to furnish the new olefin and regenerate the catalyst. libretexts.org The driving force for RCM is often the formation of a stable cyclic system and the release of a volatile byproduct like ethene. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Role of Catalyst/Reagent | Reference |

| Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selectively reduces the intermediate imine. | nih.gov |

| α-Aminoallylation | Pinacol allylboronate | Provides the allyl group for addition to the imine. | nih.gov |

| Ring-Closing Metathesis | Grubbs Second Generation Catalyst | Catalyzes the formation of a new C=C bond to form a cyclic compound. | nih.gov |

Table 1: Catalysts and Reagents in Reactions of this compound Derivatives

Stereochemical Control and Regioselectivity in Reactions Utilizing the Chemical Compound

Regioselectivity:

In the synthesis of complex molecules, the regioselective reaction of this compound is paramount. For instance, in its reaction with a ketone, the amine selectively attacks the carbonyl carbon, a predictable outcome based on the electrophilicity of the carbonyl group and the nucleophilicity of the primary amine.

A more nuanced example of regioselectivity is observed in the synthesis of orexin receptor antagonists, where a choice between different indolylcarbaldehydes for reductive amination dictates the final position of the indole (B1671886) moiety on the molecular scaffold. The use of 1-tosyl-1H-indole-3-carbaldehyde versus other isomers allows for precise control over the substitution pattern of the final product. nih.gov

Stereochemical Control:

While the cited literature does not delve into the stereochemical control of reactions directly involving the chiral center that could be formed at the new C-N bond in reductive amination, general principles of asymmetric synthesis are applicable. The use of chiral auxiliaries, catalysts, or reagents can, in principle, induce diastereoselectivity or enantioselectivity.

In the context of α-aminoallylation, the stereochemistry of the newly formed stereocenter is determined by the geometry of the transition state during the addition of the allyl group to the imine. The facial selectivity of this addition can be influenced by steric hindrance and the presence of chiral ligands or catalysts. Studies on the allylboration of aldehydes and ketones have shown that high levels of stereoselectivity can be achieved. nih.govresearchgate.net

Kinetic and Thermodynamic Studies of Key Reactions

Reductive Amination:

The thermodynamics of reductive amination of aldehydes and ketones are generally exergonic, with a negative free energy change, indicating that the products are more stable than the reactants. nih.gov The reaction is often under kinetic control, where the rate-determining step can be either the formation of the hemiaminal intermediate or its dehydration to the imine, depending on the reaction conditions, particularly the pH. nih.gov

Olefin Metathesis:

Olefin metathesis reactions are typically reversible, and the position of the equilibrium is governed by the relative thermodynamic stabilities of the reactants and products. fiveable.me In ring-closing metathesis, the formation of a stable, less-strained ring and the removal of a gaseous byproduct like ethene provide a strong thermodynamic driving force, shifting the equilibrium towards the product. organic-chemistry.org Kinetic studies on Grubbs-type catalysts have shown that the rate-determining step can be the formation of the metallacyclobutane intermediate. acs.org DFT calculations have been used to estimate the energy barriers in the catalytic cycle, which are typically in the range of 20 kcal/mol. acs.org

| Reaction Type | General Thermodynamic/Kinetic Features | Reference |

| Reductive Amination | Generally exergonic. The rate can be influenced by pH and the rate of imine formation. | nih.gov |

| Ring-Closing Metathesis | Thermodynamically driven by the formation of a stable ring and removal of a volatile byproduct. The rate-determining step is often the formation of the metallacyclobutane. | organic-chemistry.orgfiveable.meacs.org |

Table 2: General Kinetic and Thermodynamic Aspects of Relevant Reactions

Derivatization Strategies and Synthetic Applications

Amide and Sulfonamide Formation from the Amine Moiety of the Chemical Compound

The primary amine group in (1-Tosyl-1H-indol-4-YL)methanamine is a versatile functional handle for the synthesis of amides and sulfonamides. These functional groups are prevalent in a vast number of biologically active compounds.

Amide Formation: The reaction of the primary amine with acyl chlorides or anhydrides is a straightforward and widely used method for amide synthesis. rsc.orgfishersci.itchemguide.co.uk This reaction, often carried out in the presence of a base like triethylamine (B128534) or pyridine, proceeds via a nucleophilic acyl substitution mechanism. The base is necessary to neutralize the hydrochloric acid byproduct formed when using acyl chlorides. chemguide.co.uk A variety of acylating agents can be employed, allowing for the introduction of diverse substituents.

General Reaction Scheme for Amide Formation: this compound + R-COCl → N-((1-Tosyl-1H-indol-4-yl)methyl)acetamide derivatives

Sulfonamide Formation: Similarly, sulfonamides can be readily prepared by reacting the primary amine with sulfonyl chlorides. researchgate.netlibretexts.orgcbijournal.com This reaction is analogous to amide formation and is typically performed under similar conditions, employing a base to scavenge the generated HCl. researchgate.net The resulting sulfonamides are known to be isosteres of amides and are important pharmacophores in their own right. princeton.edu

General Reaction Scheme for Sulfonamide Formation: this compound + R-SO₂Cl → N-((1-Tosyl-1H-indol-4-yl)methyl)sulfonamide derivatives

A variety of sulfonyl chlorides can be utilized, enabling the synthesis of a library of sulfonamide derivatives for structure-activity relationship (SAR) studies.

| Reagent Type | General Structure | Resulting Functional Group |

| Acyl Chloride | R-COCl | Amide |

| Anhydride | (RCO)₂O | Amide |

| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |

Table 1: Reagents for Amide and Sulfonamide Formation. This interactive table summarizes the common reagents used to derivatize the primary amine of this compound.

Alkylation Reactions at the Indole (B1671886) Nitrogen and Amine Nitrogen

Alkylation at both the indole nitrogen and the primary amine nitrogen of this compound offers further opportunities for structural diversification.

Alkylation of the Amine Nitrogen: The primary amine can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. masterorganicchemistry.comwikipedia.org A more controlled approach is reductive amination. masterorganicchemistry.comjove.comorganic-chemistry.orgwikipedia.orglibretexts.org This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comjove.com

General Reaction Scheme for Reductive Amination: this compound + R'-CHO → Intermediate Iminium Ion → N-alkyl-(1-Tosyl-1H-indol-4-YL)methanamine

Alkylation of the Indole Nitrogen: The tosyl group at the N1 position of the indole is a protecting group that also activates the indole ring. While it is generally stable, it can be removed under certain conditions to allow for N-alkylation of the indole nitrogen itself. However, a more common strategy involves starting with an N-unsubstituted indole, performing alkylation, and then proceeding with other transformations. Should the tosyl group be removed, the resulting free indole NH can be alkylated using an alkyl halide in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.netyakhak.org

| Reaction Type | Reagents | Resulting Moiety |

| Reductive Amination | R'-CHO, NaBH₃CN | Secondary or Tertiary Amine |

| N-Alkylation of Indole | R-X, NaH | N-Alkyl Indole |

Table 2: Alkylation Strategies. This interactive table outlines common methods for alkylating the amine and indole nitrogen atoms.

Cyclization Reactions Utilizing the Chemical Compound as a Precursor

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive indole core, makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

While the classical Pictet-Spengler reaction involves the cyclization of a tryptamine (B22526) (an indole with a 2-aminoethyl group at the C3 position) with an aldehyde or ketone to form a tetrahydro-β-carboline, a similar strategy could be envisioned for this compound. researchgate.netnsf.govchemeurope.comnih.govresearcher.life In this hypothetical scenario, the aminomethyl group at the C4 position would react with an aldehyde to form an iminium ion. Subsequent intramolecular electrophilic attack at the C5 position of the indole ring would lead to the formation of a novel piperidine-fused indole system. The success of such a reaction would depend on the reactivity of the C5 position towards electrophilic substitution.

Spiro-lactams are an important class of compounds with diverse biological activities. The synthesis of spiro-β-lactams often involves the Staudinger cycloaddition of a ketene (B1206846) with an imine. While not a direct cyclization of this compound itself, it can be a key building block. For instance, the primary amine could be condensed with a suitable ketone to form an imine, which could then undergo a [2+2] cycloaddition with a ketene to furnish a spiro-β-lactam.

Another approach to spiro-lactams involves the use of isatin (B1672199) derivatives. nih.govdergipark.org.trbeilstein-journals.org Although this would require significant modification of the starting material, the indole scaffold provides a basis for such transformations. For example, oxidation of the indole ring to an isatin-like structure, followed by reaction with the tethered amine, could potentially lead to spiro-lactam formation.

The this compound scaffold is a potential precursor for the synthesis of various fused heterocyclic systems. For example, reaction of the primary amine with a bifunctional electrophile could lead to the formation of a new heterocyclic ring fused to the indole core. Intramolecular cyclization reactions, such as those involving the formation of N-acyliminium ions from amide derivatives, could be employed to construct polycyclic indole alkaloids. arkat-usa.orgacs.orgrsc.org Furthermore, the amino group can be transformed into other functionalities that can participate in intramolecular cyclizations to build fused systems. metu.edu.trresearchgate.netrsc.orgorganic-chemistry.orgresearchgate.net

Cross-Coupling Reactions and Further Functionalization of the Indole Ring System

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to further functionalize the indole ring of this compound. encyclopedia.pub To utilize these reactions, the indole ring would first need to be halogenated at one of the available positions (e.g., C2, C3, C5, C6, or C7).

Suzuki-Miyaura Coupling: A halogenated derivative of this compound could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This reaction is highly versatile and tolerates a wide range of functional groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling a halo-indole with an amine. diva-portal.orgbeilstein-journals.orgnih.govyoutube.com This would introduce an additional amino group onto the indole scaffold, which could be further derivatized.

Sonogashira Coupling: The coupling of a halo-indole with a terminal alkyne provides access to alkynyl-substituted indoles. These products can then undergo further transformations, such as cyclization reactions.

Heck Coupling: This reaction involves the coupling of a halo-indole with an alkene to form a new C-C bond with the introduction of a vinyl group. organic-chemistry.orgnih.govyoutube.com

| Cross-Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester | C-C |

| Buchwald-Hartwig | Amine | C-N |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) |

| Heck | Alkene | C-C (vinyl) |

Table 3: Cross-Coupling Reactions for Indole Functionalization. This interactive table summarizes prominent palladium-catalyzed cross-coupling reactions that can be used to modify a halogenated this compound derivative.

Application in the Modular Synthesis of Complex Indole Analogs

The concept of modular synthesis, which involves the assembly of complex molecules from readily available building blocks, is a cornerstone of modern organic chemistry. The indole framework is a common motif in a vast number of natural products and pharmacologically active compounds, making the development of efficient methods for its elaboration a key research area. mdpi.comnih.govnih.gov

While direct examples showcasing the use of This compound in diversity-oriented synthesis are not extensively documented, the closely related N-tosyl-protected tryptamine has been successfully employed in the modular construction of diverse indole-fused scaffolds. rsc.org This approach allows for the controlled generation of various privileged skeletons, such as indole-1,2-fused 1,4-benzodiazepines and tetrahydro-β-carbolines, by adjusting reaction conditions and hydride donors. rsc.org The versatility demonstrated by N-tosyl tryptamine suggests a strong potential for This compound to serve as a valuable component in similar multicomponent reactions, enabling the rapid generation of libraries of complex indole-containing molecules for drug discovery and chemical biology.

Role as a Privileged Building Block in Medicinal Chemistry Research

The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, owing to its ability to interact with a multitude of biological targets with high affinity. mdpi.comnih.gov The introduction of a tosyl group at the N1-position not only serves as a protecting group but can also enhance the biological activity of the resulting compounds. nih.gov The 4-aminomethyl substituent on the indole ring provides a crucial handle for further chemical modifications, allowing for the exploration of chemical space and the optimization of pharmacological properties.

Incorporation into Orexin (B13118510) Receptor Antagonist Scaffolds

Orexin receptors play a critical role in the regulation of sleep and wakefulness, and their antagonists have emerged as a promising new class of therapeutics for the treatment of insomnia. The synthesis of potent dual orexin receptor antagonists, such as Suvorexant, often involves the construction of complex heterocyclic systems. While the direct incorporation of This compound into these specific antagonists is not explicitly detailed in the primary literature, the indole core is a feature of some orexin receptor modulators. The synthetic strategies employed in the preparation of these antagonists highlight the importance of versatile building blocks that can be readily functionalized.

Synthesis of 4-Substituted-4-aminopiperidine Derivatives

The 4-aminopiperidine (B84694) moiety is a key structural feature in a wide range of biologically active compounds, including potent analgesics and central nervous system agents. nih.gov The synthesis of complex molecules incorporating both an indole and a piperidine (B6355638) ring is an active area of research.

A notable example is the discovery of LNP023, a potent and orally bioavailable inhibitor of Factor B, a key component of the alternative complement pathway. nih.gov The structure of LNP023 features a 4-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid. Although the synthesis of LNP023 involves the connection of a pre-functionalized indole with a piperidine ring rather than starting from This compound , this example underscores the value of the 4-(aminomethyl)indole scaffold in constructing complex piperidine-containing drug candidates. nih.gov The development of synthetic routes that utilize This compound for the direct construction of such fused or linked systems, for instance through intramolecular cyclization strategies, remains an area of interest for synthetic chemists. nih.govresearchgate.net

Construction of Biaryl Moieties

Biaryl structures are prevalent in many classes of pharmaceuticals and natural products. The development of efficient methods for their synthesis, such as palladium-catalyzed cross-coupling reactions, has been a major focus in organic synthesis. While there are no specific reports detailing the use of This compound in the direct construction of biaryl moieties, the reactivity of tosylated indole derivatives in such reactions is an area of active investigation. The presence of the tosyl group can influence the electronic properties of the indole ring, potentially modulating its reactivity in cross-coupling reactions. Further research is needed to explore the utility of this specific building block in the synthesis of novel biaryl compounds.

Future Research Directions and Unexplored Methodologies

Development of Novel and Sustainable Synthetic Routes to (1-Tosyl-1H-indol-4-YL)methanamine

Current synthetic approaches often rely on multi-step sequences that may involve protecting groups and harsh reagents. Future research should prioritize the development of more atom-economical and environmentally benign routes. One promising avenue is the adaptation of one-pot multicomponent reactions, which allow for the construction of complex molecules like indole (B1671886) derivatives from simple precursors in a single operation, thereby reducing waste and purification steps nih.gov.

Another area of focus should be the refinement of classical methods like the Fischer indole synthesis. While effective, this method often requires harsh acidic conditions. researchgate.netorientjchem.org Research into milder catalysts, such as Lewis acids or solid-supported acid catalysts, could improve the sustainability and functional group tolerance of this reaction for precursors to this compound researchgate.netorientjchem.org. Additionally, exploring novel cyclization strategies that avoid pre-functionalized starting materials could provide more direct access to the 4-substituted indole core. An improved process for a related indole involved protecting the indole nitrogen with a tosyl group to facilitate subsequent reactions, suggesting the utility of this group in directing synthesis before its final role in the target molecule researchgate.net.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. nih.gov | Design of novel reaction cascades starting from simple, readily available materials. |

| Catalytic Fischer Indole Synthesis | Utilizes a well-established and versatile reaction. researchgate.netorientjchem.org | Development of reusable, solid-acid catalysts or milder Lewis acid promoters. |

| Novel Cyclization Methods | Potential for new reactivity and access to diverse analogues. | Exploration of transition-metal-catalyzed intramolecular cyclizations. |

Chemoenzymatic and Biocatalytic Approaches for Synthesis

The integration of biocatalysis into synthetic routes offers unparalleled selectivity and sustainability. mdpi.com Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical transformations, are particularly promising for the synthesis of this compound and its chiral derivatives mdpi.comrsc.org.

A key area for exploration is the use of transaminases for the direct amination of a suitable ketone precursor, such as (1-Tosyl-1H-indol-4-yl)ethanone. Transaminases can install an amine group with high enantioselectivity, providing a direct route to chiral amines. rsc.org Similarly, alcohol dehydrogenases could be used for the stereoselective reduction of a ketone to a chiral alcohol, which can then be converted to the amine. rsc.org The combination of metal-catalyzed reactions with biocatalysis in one-pot aqueous media represents a frontier in sustainable synthesis. entrechem.com Such tandem processes could significantly shorten synthetic sequences and reduce the environmental impact entrechem.comnih.gov.

| Enzyme Class | Potential Application in Synthesis | Example Transformation |

| Transaminases (TAs) | Asymmetric synthesis of the amine moiety. rsc.org | (1-Tosyl-1H-indol-4-yl)ketone → Chiral this compound |

| Alcohol Dehydrogenases (ADHs) | Synthesis of chiral alcohol intermediates. rsc.org | Ketone precursor → Chiral alcohol precursor |

| Laccases/Oxidoreductases | Functionalization of the indole ring or side chain. entrechem.comnih.gov | Hydroxylation or other oxidative transformations. |

Asymmetric Synthesis and Stereoselective Functionalization of the Chemical Compound

While this compound is achiral, the introduction of stereocenters through functionalization could unlock new biological activities. Future research should focus on the development of catalytic asymmetric methods to modify the core structure. For instance, chiral phosphoric acids have proven effective in catalyzing asymmetric cycloadditions with indole-based synthons, suggesting their potential for enantioselective functionalization of the indole nucleus. researchgate.net

Stereoselective functionalization of the positions C5, C6, or C7 on the indole ring could be achieved using chiral catalysts. This would lead to a library of non-racemic derivatives. Furthermore, developing asymmetric syntheses of precursors where a stereocenter is installed early in the route is a valuable goal. researchgate.net This approach could provide access to enantiomerically pure building blocks for creating more complex and diverse molecular architectures based on the this compound scaffold.

Exploration of Photo- and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis represent modern, sustainable tools for organic synthesis that operate under mild conditions. Visible-light photocatalysis has been successfully employed for the synthesis of indoles from styryl aryl azides, even within living cells, highlighting the mildness and potential of this approach. nih.gov This strategy could be explored for the construction of the 1-tosyl-1H-indole core of the target molecule, potentially offering a route that avoids high temperatures and harsh reagents.

Electrocatalysis offers an alternative reagent-free method for driving redox reactions. Its application in indole synthesis is an emerging area. Future work could investigate electrochemical methods for key bond-forming or functionalization steps in the synthesis of this compound, aiming to reduce chemical waste and improve energy efficiency.

Integration into Automated Synthesis Platforms for High-Throughput Derivatization

To rapidly explore the chemical space around this compound, the integration of its synthesis into automated platforms is a critical future direction. Continuous flow microreactor systems offer precise control over reaction parameters, enhanced safety, and the ability to perform multistep reactions in a single, uninterrupted sequence. nih.gov The development of a flow chemistry process for the synthesis of the core structure would enable the rapid production of the material. nih.gov

Once the core is synthesized, this automated platform could be coupled with high-throughput derivatization techniques. By introducing a variety of reagents in a programmed manner, a large library of analogues could be generated efficiently. This approach, combined with high-throughput bioanalysis methods like LC-MS, would accelerate the identification of derivatives with optimized properties researchgate.net.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Tosyl-1H-indol-4-YL)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves tosylation of the indole nitrogen using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) at 0–5°C . Subsequent functionalization at the 4-position with a methanamine group may employ reductive amination (e.g., NaBH₃CN) or nucleophilic substitution. Reaction temperature, solvent polarity, and stoichiometric ratios of TsCl to indole precursor are critical for minimizing side products (e.g., over-tosylation). Yield optimization typically requires monitoring via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify tosyl group signals (aromatic protons at δ 7.2–7.8 ppm, methyl group at δ 2.4 ppm) and indole-methanamine linkage (NH resonance ~δ 5.5 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₁₆H₁₇N₂O₂S: 313.35 g/mol).

- IR Spectroscopy : Identify sulfonamide S=O stretching (~1360 cm⁻¹) and N–H bending (~1540 cm⁻¹) .

Q. What are the key physicochemical properties affecting solubility and stability?

- Methodological Answer : The compound’s solubility is influenced by the tosyl group (hydrophobic) and methanamine (polar). Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. Stability studies under varying pH (4–9) and temperature (−20°C to 25°C) show degradation via sulfonamide hydrolysis under acidic conditions. Store desiccated at −20°C to prevent hygroscopic decomposition .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT) against targets like serotonin receptors or enzymes (e.g., monoamine oxidases). Focus on hydrogen bonding between the sulfonamide group and active-site residues (e.g., Tyr, Asp). Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer : If conflicting IC₅₀ values arise, standardize assay conditions:

- Cell Lines : Use identical cell types (e.g., HEK-293 vs. SH-SY5Y) to account for receptor expression variability.

- Buffer Systems : Control pH and ionic strength to stabilize protein-ligand interactions.

- Orthogonal Assays : Confirm activity via fluorescence polarization (binding) and functional cAMP assays (signaling) .

Q. How can researchers optimize the compound for enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer : Modify lipophilicity by replacing the tosyl group with a trifluoromethanesulfonyl group (lower molecular weight, higher logP). Assess BBB permeability using in vitro models (e.g., MDCK-MDR1 monolayers) or computational predictors (e.g., QikProp). Validate with in vivo pharmacokinetic studies measuring brain/plasma ratios .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (potential irritant per GHS Category 2B ).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust/vapor).

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.